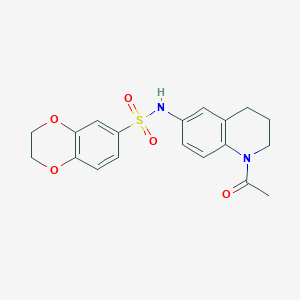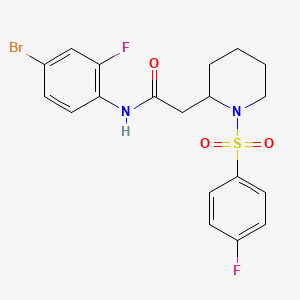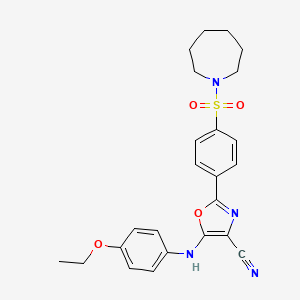
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one binds to the CB1 receptor in the brain and other parts of the body, producing a range of effects. These effects include changes in mood, appetite, and pain perception. This compound has a high affinity for the CB1 receptor, which means that it binds to the receptor more strongly than other cannabinoids.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. These effects include changes in mood, appetite, and pain perception. This compound has been shown to be effective in reducing pain in animal models, and it has also been shown to stimulate appetite in rats.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one in lab experiments is that it produces similar effects to other cannabinoids, such as THC. This means that it can be used as a substitute for THC in experiments where THC is not available or cannot be used. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not produce the same effects as natural cannabinoids.
Future Directions
There are many potential future directions for research on 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one. One area of research could focus on the development of new synthetic cannabinoids that are more effective or have fewer side effects than this compound. Another area of research could focus on the development of new drugs that target the CB1 receptor and produce similar effects to cannabinoids. Finally, research could focus on the development of new treatments for conditions such as chronic pain and appetite disorders that target the CB1 receptor.
Synthesis Methods
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is synthesized through a multistep process that involves the reaction of various chemicals, including 2-chlorobenzonitrile, 1,4-thiazepan-4-amine, and phenylsulfonyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor and produces similar effects to other cannabinoids, such as THC. This compound has been used to study the role of cannabinoids in pain management, appetite regulation, and other physiological processes.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S2/c21-18-9-5-4-8-17(18)19-10-12-22(13-14-26-19)20(23)11-15-27(24,25)16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWGPQNCACGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)



![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)